2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride
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Overview
Description
2-(Trifluoromethyl)-7-azaspiro[35]nonan-2-ol;hydrochloride is a chemical compound that features a trifluoromethyl group attached to a spirocyclic azaspiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride typically involves the reaction of a suitable azaspiro precursor with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group . The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo Pyrazine: Another trifluoromethyl-containing compound with potential anticancer properties.
Trifluoromethylated Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials with specific desired properties .
Properties
IUPAC Name |
2-(trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO.ClH/c10-9(11,12)8(14)5-7(6-8)1-3-13-4-2-7;/h13-14H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFSICSTGLCGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C2)(C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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